Amiphenazole

概要

説明

準備方法

合成経路と反応条件: アミフェナゾールは、チオ尿素とα-ブロモフェニルアセトニトリルを反応させて、2-(シアノフェニルメチル)イソチオ尿素を生成することによって合成されます。 この中間体は環化して2,4-ジアミノ-5-フェニルチアゾールを生成します .

工業生産方法: アミフェナゾールの工業生産には、水性エタノールまたは水からチアゾールを結晶化する工程が含まれます。 この化合物は、分解を防ぐために窒素雰囲気下で暗所に保存されます .

化学反応の分析

反応の種類: アミフェナゾールは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: アミフェナゾールは、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

置換: 置換反応には、多くの場合、ハロゲン化剤または求核剤が関与します。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。例えば、酸化によってスルホキシドまたはスルホンが生成され、還元によってアミンが生成されることがあります。

4. 科学研究への応用

アミフェナゾールは、さまざまな科学研究に応用されてきました。

科学的研究の応用

Respiratory Stimulation

Amiphenazole is primarily used to counteract respiratory depression caused by sedative overdoses, such as those from barbiturates or opioids. It has been noted for its ability to stimulate respiration without significantly affecting analgesic effects, making it particularly useful in emergency settings .

Antidote for Overdose

Historically, this compound has been used in combination with other agents like bemegride to treat overdoses from central nervous system depressants. Its effectiveness in rapidly restoring respiratory function has made it a valuable tool in acute care .

Treatment of Respiratory Failure

Research indicates that this compound can be beneficial in cases of respiratory failure due to various causes. Its application has been documented in clinical studies aimed at assessing its efficacy in improving ventilation in patients with compromised respiratory function .

Case Studies and Research Findings

- A study published in the British Medical Journal in 1962 examined the use of this compound in patients with respiratory failure. The findings suggested that it effectively improved ventilation and reduced the need for mechanical ventilation support .

- Another clinical investigation highlighted the compound's role in managing respiratory depression during anesthesia, demonstrating its utility in maintaining adequate oxygenation during surgical procedures .

Comparative Efficacy

To better understand this compound's place within therapeutic options for respiratory stimulation, a comparison with other agents is useful:

| Agent | Primary Use | Advantages | Limitations |

|---|---|---|---|

| This compound | Respiratory stimulant | Effective for opioid/barbiturate overdose; minimal analgesic impact | Largely replaced by newer agents |

| Doxapram | Respiratory stimulant | Rapid onset; used in various settings | Potential side effects include hypertension |

| Naloxone | Opioid antagonist | Rapidly reverses opioid effects | Limited to opioid-related overdoses |

作用機序

アミフェナゾールは、脳幹の呼吸中枢を刺激することでその効果を発揮します。バールビツール酸系薬剤やオピオイドによる呼吸抑制を打ち消し、呼吸を改善します。 正確な分子標的と経路は完全には解明されていませんが、呼吸機能を調節する神経伝達物質系と相互作用すると考えられています .

類似化合物:

アミノフェナゾン: 鎮痛・消炎作用を持つ化合物で、アグランロサイトーシスを起こすリスクがあります.

ドキサプラム: 臨床で使用されているアミフェナゾールに取って代わった、より効果的な呼吸刺激薬.

ナロキソン: オピオイド中毒を打ち消すために使用される特異的なオピオイド拮抗薬.

アミフェナゾールの独自性: アミフェナゾールは、鎮痛効果への影響を最小限に抑えながら呼吸抑制を打ち消すことができるという点で独自性があり、モルヒネによる呼吸抑制の管理に特に役立ちます .

類似化合物との比較

Aminophenazone: An analgesic and anti-inflammatory compound with a risk of agranulocytosis.

Doxapram: A more effective respiratory stimulant that has largely replaced amiphenazole in clinical use.

Naloxone: A specific opioid antagonist used to counteract opioid overdose.

Uniqueness of this compound: this compound is unique in its ability to counteract respiratory depression with minimal impact on analgesia, making it particularly useful in managing morphine-induced respiratory depression .

生物活性

Amiphenazole is a thiazole derivative with notable pharmacological properties, primarily recognized for its role as a respiratory stimulant. This compound has been studied for various biological activities, including its potential neuroprotective effects, cognitive enhancement, and utility in managing respiratory depression due to overdoses of central nervous system depressants. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

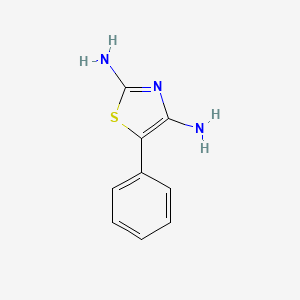

This compound (C₉H₉N₃S) has a molecular weight of approximately 191.25 g/mol. Its structure features a thiazole ring, which is integral to its pharmacological effects. The primary mechanism of action involves the stimulation of respiratory drive by enhancing excitatory neurotransmission within the central nervous system, particularly in areas responsible for regulating breathing.

1. Respiratory Stimulation

This compound is primarily utilized in clinical settings as an antidote for respiratory depression caused by overdoses of barbiturates and opioids. It has been shown to effectively stimulate respiration without reversing analgesia, making it a valuable agent in emergency medicine .

Table 1: Effects of this compound on Respiratory Parameters

2. Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties, potentially benefiting conditions such as stroke and brain injury. Animal studies suggest it could protect nerve cells from damage; however, clinical trials in humans are necessary to validate these findings.

3. Cognitive Enhancement

Limited studies have explored this compound's effects on cognitive function. Some animal research suggests it might enhance memory and learning capabilities, but the quality of evidence remains variable and further investigation is warranted.

4. Management of Neurological Disorders

This compound has been investigated for its effectiveness in treating neurological disorders like schizophrenia and epilepsy. However, results from these studies are inconclusive, indicating a need for more robust research.

Case Studies

Case Study 1: Respiratory Failure Management

A study involving patients with chronic nephritis demonstrated that this compound could reduce arterial CO₂ tension effectively. However, the variability in patient responses highlighted the need for controlled studies to ascertain its therapeutic value .

Case Study 2: Overdose Treatment

In emergency settings, this compound has been administered to counteract respiratory depression from opioid overdose. Observations indicated significant improvements in respiratory rate without compromising analgesic effects .

Efficacy in Clinical Settings

This compound has been compared with other stimulants in terms of efficacy and safety. Research suggests that it is less toxic than alternative agents while providing satisfactory respiratory stimulation .

Drug Interactions

Studies have shown that this compound can influence the pharmacokinetics of other medications, potentially altering their metabolism or excretion rates. This interaction is crucial for clinicians considering its use alongside other therapeutic agents.

特性

IUPAC Name |

5-phenyl-1,3-thiazole-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOYFZYFGWBUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6020-54-8 (mono-hydrobromide), 942-31-4 (mono-hydrochloride) | |

| Record name | Amiphenazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046388 | |

| Record name | Amiphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-55-1 | |

| Record name | Amiphenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiphenazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amiphenazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIPHENAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZJ8PWY0XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。